2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid

Vue d'ensemble

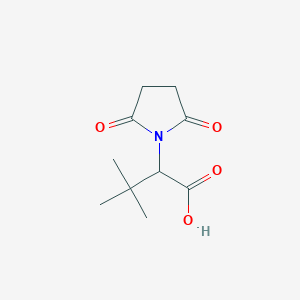

Description

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid is a chemical compound known for its unique structure and reactivity It features a pyrrolidine ring with two ketone groups and a butanoic acid moiety with two methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid typically involves the reaction of 2,5-dioxopyrrolidine with a suitable butanoic acid derivative. One common method includes the use of a cyanoacetamide intermediate, which reacts with arylidene malononitrile in ethanol under reflux conditions with piperidine as a catalyst . Another approach involves the reduction of nitriles using solid lithium aluminum hydride (LiAlH4) as a reductive agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the butanoic acid moiety is modified.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Catalysts: Piperidine, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound has been studied for its potential as an anticonvulsant and antinociceptive agent.

Industry: The compound’s reactivity makes it useful in the production of specialized chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid involves its interaction with molecular targets such as voltage-gated sodium channels and L-type calcium channels . These interactions can modulate the activity of these channels, leading to potential therapeutic effects such as anticonvulsant and antinociceptive activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,5-Dioxopyrrolidin-1-yl)propanamide: This compound shares the pyrrolidine ring structure and has similar reactivity.

2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Another compound with a similar core structure, used in various synthetic applications.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its potential as an anti-tuberculosis therapeutic.

Uniqueness

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and potential therapeutic development.

Activité Biologique

2-(2,5-Dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid is a compound with significant biological activity, particularly noted for its interaction with calcium channels and potential therapeutic applications in epilepsy and pain management. This article delves into its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C10H15NO4

- Molecular Weight : 213.23 g/mol

- CAS Number : 1340309-12-7

The primary biological activity of this compound is attributed to its interaction with L-type calcium channels (Cav 1.2). It inhibits calcium currents mediated by these channels, which is crucial in various physiological processes including muscle contraction and neurotransmitter release.

Pharmacokinetics

Research indicates that this compound exhibits:

- High metabolic stability in human liver microsomes.

- Negligible hepatotoxicity , indicating a favorable safety profile.

- Weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, CYP2C9), suggesting minimal drug-drug interactions.

Anticonvulsant Properties

This compound has demonstrated potent anticonvulsant effects in various animal models. A notable study reported that derivatives of this compound showed protective activity in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound exhibited an effective dose (ED50) of:

- MES: 23.7 mg/kg

- 6 Hz (32 mA): 22.4 mg/kg

- scPTZ: 59.4 mg/kg

These results suggest that the compound may act through multiple mechanisms, including the inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .

Antinociceptive Activity

In addition to its anticonvulsant properties, this compound has shown efficacy in reducing pain responses in rodent models. The compound's ability to modulate pain pathways makes it a candidate for further development in treating neuropathic pain conditions .

Study on Antiparkinsonian Effects

A study highlighted the potential of related compounds as positive allosteric modulators for metabotropic glutamate receptor 4 (mGluR4). These compounds were shown to improve pharmacokinetic properties and brain exposure in rodent models, suggesting their utility in neurological disorders such as Parkinson's disease .

Efficacy in Animal Models

In various preclinical models, the compound demonstrated broad-spectrum protective activity against seizures and pain. The results from these studies underscore the importance of further exploration into its therapeutic applications .

Interaction with Biomolecules

The compound is believed to interact with various enzymes and proteins within biological systems. Its actions may influence:

- Cell signaling pathways.

- Gene expression.

- Cellular metabolism.

These interactions highlight the compound's potential impact on cellular functions and overall physiology.

Summary Table of Biological Activities

| Activity Type | Model Used | Effective Dose (ED50) |

|---|---|---|

| Anticonvulsant | Maximal Electroshock Test | 23.7 mg/kg |

| Anticonvulsant | Pentylenetetrazole Seizures | 59.4 mg/kg |

| Antinociceptive | Formalin-Induced Pain Model | Not specified |

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)8(9(14)15)11-6(12)4-5-7(11)13/h8H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWERTHBZLGFCII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340309-12-7 | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.